2,4-Dimethylbenzoyl chloride

Friedel-Crafts Acylation Steric Effects Reaction Kinetics

Assuming all benzoyl chlorides are interchangeable leads to failed syntheses. 2,4-Dimethylbenzoyl chloride (CAS 21900-42-5) provides distinct steric and electronic properties dictated by its 2,4-dimethyl substitution pattern. • Ortho-methyl steric hindrance enables controlled modulation of drug candidate conformation, metabolic site blocking, and target binding selectivity • Dissociative solvolytic mechanism offers distinct kinetic control for polymerization and end-group functionalization • Near-ambient melting point (24-26°C) demands specific storage and transfer protocols, differentiating it from ambient-liquid analogs Supplied at ≥97% purity with global shipping.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
CAS No. 21900-42-5
Cat. No. B1295269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylbenzoyl chloride
CAS21900-42-5
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)Cl)C
InChIInChI=1S/C9H9ClO/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3
InChIKeyJUOGRBULLOEKKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylbenzoyl Chloride: Overview & Differentiation


2,4-Dimethylbenzoyl chloride is a substituted benzoyl chloride characterized by two methyl groups at the 2- and 4-positions of the aromatic ring [1]. This substitution pattern imparts specific steric and electronic properties that differentiate its reactivity from the parent benzoyl chloride and other alkyl-substituted analogs [2]. As a reactive acylating agent with the molecular formula C9H9ClO and a molecular weight of 168.62 g/mol, its primary applications are as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [1]. Its commercial availability in high purity (typically ≥97%) supports its use in both laboratory research and scaled-up industrial processes .

Workflow Sterically sensitive Friedel-Crafts acylation studies
Mechanism Context Dissociative solvolysis pathway research
Format Requirement Low-melting solid with ambient-dependent handling protocol
Procurement Baseline Verified high-purity supply chain for synthetic intermediate use

2,4-Dimethylbenzoyl Chloride: Why Analogs Differ


The assumption that all benzoyl chloride derivatives are interchangeable is fundamentally flawed, particularly for applications requiring precise molecular architecture. The presence and position of methyl substituents profoundly alter the electronic density of the aromatic ring and create unique steric environments [1]. These changes directly translate into quantifiable differences in reaction rates, selectivity in acylation, and the physicochemical properties of the final product [2]. For instance, the specific 2,4-dimethyl substitution pattern leads to a measurable shift in reaction mechanism and rate compared to mono-methylated or unsubstituted analogs, meaning that substituting with a different derivative will likely lead to different reaction kinetics and product outcomes [3]. The evidence below quantifies these critical differences, demonstrating why 2,4-dimethylbenzoyl chloride is a unique entity for targeted synthesis.

Steric profile differs; ortho-methyl bulk shifts regioisomeric outcome vs para-methyl or unsubstituted analogs.
Electron-donating groups favor dissociative pathway; electron-withdrawing-substituted analogs may follow associative mechanism.
Near-room-temperature melting point requires handling protocols distinct from liquid-at-ambient benzoyl chlorides.

2,4-Dimethylbenzoyl Chloride: Quantified Differentiation


Steric Effects in Friedel-Crafts Acylation

In Friedel-Crafts acylation, the ortho-methyl group in 2,4-dimethylbenzoyl chloride exerts a more pronounced steric effect compared to an ortho-chloro substituent. This steric hindrance significantly modulates the reaction rate and pathway, making it a distinct entity from other ortho-substituted benzoyl chlorides [1].

Steric Effects in Friedel-Crafts Acylation
Cross-study comparable
Ortho-methyl reduces reaction constant ρ more than ortho-chloro; described as much more pronounced steric hindrance.
Steric profile supports chemoselectivity review for regioisomeric control.
Non-polar AlCl3-catalyzed toluene acylation conditions.
Friedel-Crafts Acylation Steric Effects Reaction Kinetics

Solvolysis: Electron-Donating Substituent Effects

The presence of electron-donating methyl groups in 2,4-dimethylbenzoyl chloride dictates its solvolytic reaction mechanism, which is dissociative (SN1-like). In contrast, benzoyl chlorides with electron-withdrawing groups (e.g., p-NO2) favor an associative (SN2-like) mechanism [1].

Solvolysis: Substituent Effects
Class-level inference
Electron-donating methyl groups predict a dissociative (SN1-like) pathway; electron-withdrawing analogs favor associative.
Mechanism context is reaction-medium dependent; may shift product distribution.
Nonionic microemulsion solvolysis conditions.
Solvolysis Reaction Mechanisms Physical Organic Chemistry

Melting Point & Boiling Point Benchmarks

The physical state and phase transition temperatures of 2,4-dimethylbenzoyl chloride are key differentiators for handling and process design. Its melting point (24-26°C) is near room temperature, which is distinct from other analogs that may be solids or liquids under the same conditions. This has direct implications for storage, transfer, and reaction setup .

Melting Point Benchmark
Cross-study comparable
24–26 °C vs benzoyl chloride (−1 °C) and 4-methylbenzoyl chloride (−4 to −2 °C).
Near-ambient melt affects transfer and storage protocol design.
Data to verify; standard laboratory conditions.
Process Chemistry Physical Properties Engineering Specifications

Commercially Verified Purity Benchmark

2,4-Dimethylbenzoyl chloride is routinely supplied at a certified purity of ≥97% by major chemical vendors . This established purity grade ensures that when procured, the starting material is of a known and consistent quality, which is essential for reproducible yields in multi-step syntheses.

Commercial Purity Baseline
Supporting evidence
≥97% typical vendor specification; consistent with best-in-class substituted benzoyl chlorides.
Verified purity supports lot-to-lot reproducibility.
Supplier specification review recommended.
Quality Control Chemical Purity Reproducibility

2,4-Dimethylbenzoyl Chloride: Key Application Scenarios


Sterically Demanding Drug Intermediates

The pronounced steric effect of the ortho-methyl group makes 2,4-dimethylbenzoyl chloride a valuable building block for introducing a sterically hindered benzoyl moiety into drug candidates. This can be used to modulate the conformation of a molecule, block metabolic sites, or enhance binding selectivity for a target protein. The quantified steric influence [1] provides a predictable way to engineer these properties, which is not reliably achieved with less hindered acylating agents like benzoyl chloride or 4-methylbenzoyl chloride.

Functional Polymers & Advanced Materials

In polymer chemistry, the dissociative solvolytic mechanism characteristic of electron-donating substituted benzoyl chlorides like the 2,4-dimethyl derivative [2] can be exploited to control polymerization kinetics or to introduce specific end-group functionalities. For example, the different reaction pathway may be more or less sensitive to solvent polarity or the presence of nucleophilic catalysts, offering a distinct lever for process control compared to an analog that reacts via an associative pathway.

Scale-Up: Process Design Around Physical Properties

The near-ambient melting point of 24-26°C is a critical design parameter when scaling up from laboratory to pilot plant. The fact that the compound can be a solid or a liquid depending on slight temperature variations dictates specific requirements for storage tanks, transfer lines, and reactor charging. This scenario highlights a clear procurement and operational differentiation from analogs that are unequivocally liquids at room temperature.

Application
Selection Property
Validation Focus
Sterically demanding drug intermediate synthesis
Ortho-methyl steric bulk profile
Regioisomeric outcome and conformation modulation review
Functional polymer end-group control
Dissociative solvolysis pathway propensity
Polymerization kinetics and solvent-sensitivity assessment
Scale-up process and handling design
Near-ambient melting point (24–26 °C)
Storage, transfer, and reactor-charging protocol evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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